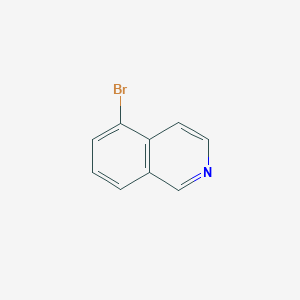
5-Bromoisoquinoléine
Vue d'ensemble
Description
La 5-Bromoisoquinoléine est un composé organique aromatique hétérocyclique de formule moléculaire C9H6BrN. Il s'agit d'un dérivé de l'isoquinoléine, où un atome de brome est substitué à la cinquième position du cycle isoquinoléine. Ce composé est connu pour ses applications en synthèse organique et en recherche pharmaceutique en raison de ses propriétés chimiques uniques .
Applications De Recherche Scientifique
5-Bromoisoquinoline has several scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in palladium-catalyzed coupling reactions to create various substituted isoquinoline derivatives .
-
Biology and Medicine
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its biological activity and potential therapeutic applications .
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
- Serves as an intermediate in the synthesis of agrochemicals and other industrial products .
Mécanisme D'action
Target of Action
5-Bromoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus It’s known to be used as a starting material in palladium-catalyzed aminomethylation and amination reactions .
Mode of Action
This interaction could be the basis for its use in palladium-catalyzed aminomethylation and amination reactions .
Biochemical Pathways
Given its use in aminomethylation and amination reactions , it can be inferred that it may play a role in modifying amino groups in biochemical pathways.
Result of Action
Its use in aminomethylation and amination reactions suggests that it may have the ability to modify amino groups, which could potentially lead to changes at the molecular and cellular levels .
Action Environment
For instance, the synthesis of isoquinolin-5-yl-5-boronic acid from 5-Bromoisoquinoline is carried out in a solution of n-BuLi in THF, cooled to -78°C , suggesting that low temperatures may be necessary for certain reactions involving 5-Bromoisoquinoline.
Analyse Biochimique
Biochemical Properties
It is known that it can participate in various chemical reactions due to its bromine atom, which can be replaced by other groups in nucleophilic substitution reactions .
Molecular Mechanism
It is known to be used as a starting material in palladium-catalyzed aminomethylation and amination reactions , but the exact mechanism of these reactions and how 5-Bromoisoquinoline interacts with other molecules at the molecular level is not clear.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Bromoisoquinoléine implique généralement la bromination de l'isoquinoléine. Une méthode courante est la suivante :
Bromination avec du N-Bromosuccinimide (NBS) :
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'évolutivité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 5-Bromoisoquinoléine subit diverses réactions chimiques, notamment :
-
Réactions de substitution
-
Réactions d'oxydation et de réduction
Réactifs : Agents oxydants (par exemple, le permanganate de potassium) ou agents réducteurs (par exemple, l'hydrure de lithium aluminium).
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés d'isoquinoléine substitués, qui sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques et d'autres composés organiques .
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
-
Chimie
- Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
- Employé dans des réactions de couplage catalysées par le palladium pour créer divers dérivés d'isoquinoléine substitués .
-
Biologie et médecine
- Étudié pour son potentiel en tant que pharmacophore dans la découverte de médicaments.
- Étudié pour son activité biologique et ses applications thérapeutiques potentielles .
-
Industrie
- Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
- Sert d'intermédiaire dans la synthèse de produits agrochimiques et d'autres produits industriels .
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. En tant que composé hétérocyclique, il peut participer à des interactions π-π, des liaisons hydrogène et d'autres interactions non covalentes avec des molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
-
5-Bromoquinoléine
- Structure similaire mais avec un atome de brome substitué à la cinquième position du cycle quinoléine.
- Utilisé dans des applications synthétiques similaires et possède des propriétés chimiques comparables .
-
6-Bromoisoquinoléine
- Atome de brome substitué à la sixième position du cycle isoquinoléine.
- Présente une réactivité et des applications différentes en raison de la position de l'atome de brome .
-
4-Bromoisoquinoléine
- Atome de brome substitué à la quatrième position du cycle isoquinoléine.
- Utilisé dans différentes voies de synthèse et possède des propriétés chimiques distinctes .
Unicité de la 5-Bromoisoquinoléine
La this compound est unique en raison de son motif de substitution spécifique, qui influence sa réactivité et ses applications. La position de l'atome de brome à la cinquième position permet des réactions sélectives et la formation de dérivés spécifiques qui sont précieux en recherche pharmaceutique et chimique .
Propriétés
IUPAC Name |
5-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJZJGYYTFQQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353035 | |
| Record name | 5-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-04-8 | |
| Record name | 5-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 5-Bromoisoquinoline?
A1: 5-Bromoisoquinoline has the molecular formula C9H6BrN and a molecular weight of 208.05 g/mol. Spectroscopic data, including FTIR, FT-Raman, and UV-visible spectra, along with detailed vibrational assignments, can be found in a study by []. This study also provides insights into the electronic structure and charge transfer characteristics of the molecule.
Q2: How is 5-Bromoisoquinoline typically synthesized?
A2: 5-Bromoisoquinoline can be synthesized through several methods:
- Direct Bromination: Isoquinoline can be regioselectively brominated at the 5-position using N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid [, , ]. This method offers a direct route but requires careful control of reaction conditions to ensure selectivity.
- From 6-Methoxyisoquinoline: A multi-step synthesis starting from 3-methoxybenzaldehyde ultimately yields 6-methoxyisoquinoline-5-carbonitrile. This intermediate can be further modified to obtain 5-bromoisoquinoline [].
Q3: Can 5-Bromoisoquinoline be used in cross-coupling reactions?
A3: Yes, 5-Bromoisoquinoline is a valuable substrate for palladium-catalyzed Suzuki cross-coupling reactions. It can be converted to the corresponding boronic acid via halogen-metal exchange and subsequently coupled with various haloheteroarylamines to yield diverse heteroarylamine derivatives []. This methodology allows for the efficient synthesis of complex molecules incorporating the isoquinoline scaffold.
Q4: How does the structure of 5-Bromoisoquinoline influence its properties in metal complexes?
A4: In a study focusing on trinuclear ruthenium complexes, incorporating 5-bromoisoquinoline as a ligand ([Ru3O(CH3COO)6(5-briq)3]PF6) resulted in interesting electronic properties []. The planar structure of the complex, confirmed by X-ray diffraction, highlights the ability of the azanaphthalene ligand to extend the electronic π-system of the [Ru3O] core. Spectroscopic and electrochemical analyses further confirmed this extended π-system and enhanced electronic delocalization, influencing the overall properties of the complex.
Q5: Are there any applications of 5-Bromoisoquinoline in medicinal chemistry?
A5: While 5-bromoisoquinoline itself might not be the final biologically active compound, it serves as a crucial building block in synthesizing more complex molecules with potential pharmaceutical applications. For instance, it was used as a starting material in the synthesis of SPD 502, a competitive AMPA receptor antagonist []. This highlights its versatility as a synthetic intermediate for exploring new therapeutic agents.
Q6: Has the environmental impact of 5-Bromoisoquinoline been studied?
A6: While the provided research papers don't specifically address the environmental impact and degradation of 5-Bromoisoquinoline, it's essential to consider these aspects for any chemical compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
Q7: What analytical methods are used to characterize and quantify 5-Bromoisoquinoline?
A7: Various analytical techniques are employed to characterize and quantify 5-Bromoisoquinoline. These include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


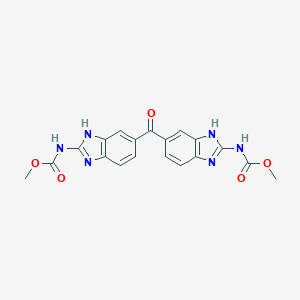
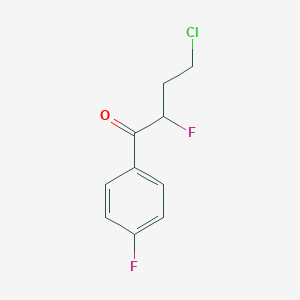
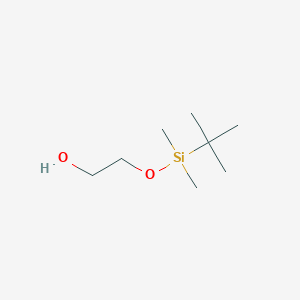
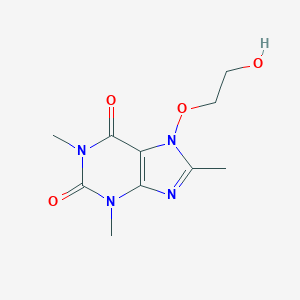
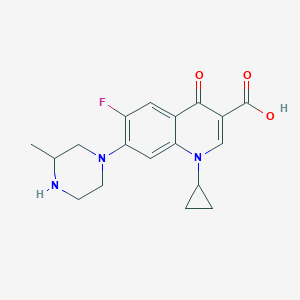

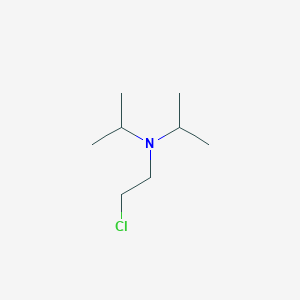
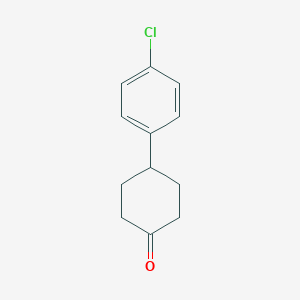
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
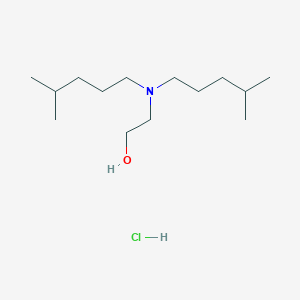
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
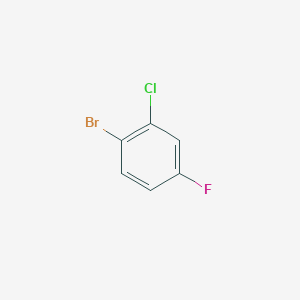
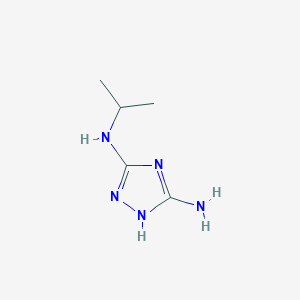
![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
